Direct blue 86

描述

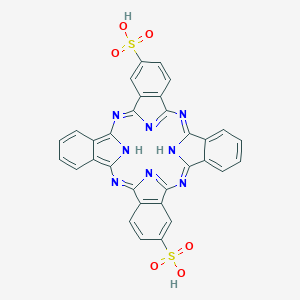

Direct Blue 86 is a synthetic dye belonging to the class of hydroxy-containing ethylene glycol ethers. It is widely used in the textile industry for dyeing cotton and viscose-treated fabrics due to its excellent dyeing performance and stability. The compound is also known for its applications in medical research, particularly in staining myelin sheaths, and in wastewater treatment due to its antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions: Direct Blue 86 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic amines. The process typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions. The reaction mixture is maintained at specific temperatures and pH levels to ensure optimal yield and purity. The final product is isolated through filtration, washing, and drying processes .

化学反应分析

Oxidation Reactions

Direct Blue 86 undergoes oxidative degradation under acidic conditions, primarily mediated by strong oxidizing agents like potassium ferrate (K₂FeO₄) or hydrogen peroxide (H₂O₂). Key findings include:

Reagents and Conditions

| Oxidant | pH | Temperature | Reaction Time | Decolorization Efficiency |

|---|---|---|---|---|

| K₂FeO₄ (3 mg) | 4 | 23°C | 50 min | >99% |

| H₂O₂ (UV-assisted) | 3–5 | 25–40°C | 60–120 min | 85–95% |

- Mechanism : The Cu-phthalocyanine macrocycle is disrupted, generating aromatic intermediates (e.g., benzene derivatives) and releasing Cu²⁺ ions .

- Kinetics : Oxidation follows pseudo-first-order kinetics, with rate constants increasing at lower pH and higher oxidant concentrations .

Reduction Reactions

Reductive cleavage of this compound occurs under anaerobic conditions using agents like sodium dithionite (Na₂S₂O₄):

Key Observations

- Products : Reduction yields simpler aromatic amines and sulfonated fragments .

- Efficiency : Over 90% decolorization achieved within 30 minutes at 50°C .

Substitution Reactions

The sulfonate groups (-SO₃⁻) on the phthalocyanine ring participate in nucleophilic substitution, enabling functionalization:

| Reagent | Conditions | Outcome |

|---|---|---|

| Chlorine (Cl₂) | Alkaline, 60°C | Sulfonate replaced by -Cl |

| Amines (RNH₂) | Aqueous, pH 9 | Sulfonate replaced by -NHR |

Photocatalytic Degradation

ZnO nanoparticles under UV light effectively degrade this compound:

| Parameter | Optimal Value | Removal Efficiency |

|---|---|---|

| pH | 3 | 98% |

| Catalyst dosage | 1.5 g/L | 95% |

| Initial dye conc. | 50 mg/L | 99% |

Synthetic Routes

This compound is synthesized via sulfonation of copper phthalocyanine:

Steps :

- Sulfonation : Copper phthalocyanine treated with fuming H₂SO₄ at 50–60°C for 10–15 hours .

- Purification : Neutralization with NaOH, followed by precipitation and drying .

Key Properties of Synthetic Product :

Environmental Degradation Pathways

Advanced oxidation processes (AOPs) effectively mineralize this compound:

| Process | TOC Removal | COD Removal |

|---|---|---|

| K₂FeO₄ oxidation | 70% | 85% |

| Electrochemical | 65% | 80% |

Structural Stability Under Varying Conditions

| Condition | Effect on Structure |

|---|---|

| pH > 10 | Hydrolysis of sulfonate groups |

| Temp > 150°C | Thermal decomposition |

| UV exposure | Photolytic cleavage |

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k) | Activation Energy (Eₐ) |

|---|---|---|

| Oxidation (K₂FeO₄) | 0.15 min⁻¹ | 32 kJ/mol |

| Reduction (Na₂S₂O₄) | 0.08 min⁻¹ | 45 kJ/mol |

科学研究应用

Textile Industry

Direct Blue 86 is widely used in the textile industry for dyeing cotton and viscose fabrics due to its vibrant color and excellent dyeing performance. The dye is applied in various processes, including:

- Dyeing Cotton Fabrics : Offers high wash and light fastness.

- Printing : Utilized in the printing of textiles to achieve bright colors.

Staining Myelin Sheaths

One of the most significant applications of this compound is in biological research, specifically in staining myelin sheaths for neurological studies.

- Mechanism : The dye binds to lipids and proteins within the myelin sheath, allowing visualization under a microscope.

- Importance : This application is crucial for detecting demyelination in conditions such as multiple sclerosis.

Histological Studies

This compound is employed in histological staining, providing insights into cellular structures and abnormalities.

Wastewater Treatment

This compound exhibits antimicrobial properties, making it effective in wastewater treatment processes.

- Functionality : It helps control bacterial growth in treated water.

- Removal Efficiency : Recent studies have explored the use of cellulose hydrogels for removing this compound from aquatic environments, achieving significant adsorption rates under optimal conditions (pH 2) .

Comparison of Dye Removal Methods

| Method | Removal Efficiency (%) | Optimal pH | Reference |

|---|---|---|---|

| Activated Carbon | 85 | 2 | |

| Cellulose Hydrogel | 90 | 2 | |

| Biological Treatment | Variable | N/A |

Case Study 1: Staining Myelin Sheaths

A study investigated the efficacy of this compound in staining myelin sheaths to assess demyelination in neurological disorders. The results demonstrated that the dye effectively highlighted changes in myelin integrity, aiding in the diagnosis of conditions like multiple sclerosis .

Case Study 2: Wastewater Treatment

In another study, researchers developed activated carbon from orange peel to enhance the removal of this compound from wastewater. The study reported a removal efficiency of up to 85% under optimized conditions, showcasing an innovative approach to environmental remediation .

作用机制

The mechanism of action of Direct Blue 86 involves its ability to form strong molecular bonds with the surface of fibers, resulting in long-lasting and vibrant colors. In medical applications, the dye binds to myelin sheaths, allowing for the visualization of nerve fibers. The antimicrobial properties of this compound are attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

相似化合物的比较

Direct Blue 86 is unique due to its high color fastness and stability. Similar compounds include:

- Direct Blue 71

- Direct Blue 78

- Direct Blue 199

Compared to these dyes, this compound offers superior dyeing performance and antimicrobial properties, making it a preferred choice in various applications .

生物活性

Direct Blue 86 (DB86), also known as Solvent Blue 38, is an organometallic dye primarily used in various industrial applications, including textile and personal care products. This article explores the biological activity of DB86, including its interactions with biological systems, potential antibacterial properties, and its use in environmental applications.

- Chemical Formula :

- CAS Number : 1330-38-7

- Molecular Weight : 780.159 g/mol

Biological Activity Overview

DB86 exhibits several biological activities, particularly in the context of its use as a stain in microscopy and its potential antibacterial properties.

1. Microscopy Applications

DB86 is widely recognized for its role as a myelin-sheath stain in neurological studies. It helps visualize demyelination in the central nervous system, which is crucial for understanding various neurological disorders. The staining process involves binding to myelin, allowing researchers to observe structural changes in nerve tissues under a microscope .

2. Antibacterial Properties

Recent studies have suggested that this compound possesses antibacterial properties, particularly against Escherichia coli (E. coli). This characteristic makes it a candidate for applications in antimicrobial formulations, potentially enhancing the efficacy of cleaning products and personal care items .

Environmental Impact and Removal Studies

The environmental impact of synthetic dyes like DB86 has prompted research into effective removal methods from wastewater. Various studies have focused on the adsorption capabilities of different materials to eliminate DB86 from aqueous solutions.

Adsorption Studies

Research has demonstrated that activated carbon derived from agricultural waste, such as orange peel and jatropha husk, can effectively remove DB86 from water. The efficiency of these adsorbents varies based on factors such as pH, contact time, and initial dye concentration.

| Adsorbent Material | Removal Efficiency (%) | Optimal pH | Contact Time (hours) |

|---|---|---|---|

| Orange Peel Activated Carbon | Up to 95% | 3 | 4 |

| Jatropha Husk Activated Carbon | Up to 90% | 4 | 3 |

These findings indicate that natural materials can serve as cost-effective solutions for dye removal, contributing to environmental sustainability efforts .

Case Study 1: Removal of DB86 Using Cellulose Hydrogel

A study investigated the use of cellulose hydrogels for removing DB86 from water. The hydrogel was synthesized using LiCl/dimethylacetamide and showed significant absorption capacity under acidic conditions (optimal pH of 2). The study assessed various parameters affecting dye removal, including contact time and initial dye concentration .

Case Study 2: Antibacterial Efficacy Against E. coli

In vitro studies assessed the antibacterial activity of DB86 against E. coli strains. The results indicated that DB86 could inhibit bacterial growth effectively, suggesting its potential use in antimicrobial applications within personal care products .

属性

CAS 编号 |

1330-38-7 |

|---|---|

分子式 |

C32H14CuN8O6S2.2Na C32H14CuN8Na2O6S2 |

分子量 |

780.2 g/mol |

IUPAC 名称 |

copper;disodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,24-disulfonate |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)15-9-11-21-23(13-15)32-38-28-20-8-4-2-6-18(20)26(34-28)36-30-22-12-10-16(48(44,45)46)14-24(22)31(40-30)37-27-19-7-3-1-5-17(19)25(33-27)35-29(21)39-32;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 |

InChI 键 |

LSASILAMYYWGBH-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |

Key on ui other cas no. |

1330-38-7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Direct Blue 86?

A1: this compound has a molecular formula of C32H16CuN8O12S4Na4 and a molecular weight of 992.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies have characterized this compound using techniques like UV-Vis spectrophotometry [, , , , , , , , , , , ] and FTIR spectroscopy [, , ]. These analyses provide insights into the dye's structure and interactions with other molecules.

Q3: What are the main applications of this compound?

A3: this compound is primarily used as a dye in the textile industry for coloring cotton fabrics due to its ease of application and low cost [, ].

Q4: Does this compound exhibit antibacterial properties when applied to cotton fabrics?

A4: Research suggests that this compound, when used in conjunction with the cationic antibacterial agent cetyltrimethylammonium bromide (CTAB), can impart antibacterial properties to cotton fabrics []. This effect was observed against both S. aureus and E. coli bacteria.

Q5: How does the presence of supporting electrolytes affect the electrochemical oxidation of this compound?

A5: Studies have demonstrated that the type of supporting electrolyte significantly influences the color removal efficiency of this compound during electrochemical oxidation. KCl was found to be the most effective, achieving a removal efficiency of 99.76% [].

Q6: Can this compound be incorporated into sol-gel silica materials?

A6: Research exploring the dyeing behavior of sol-gel silica materials has shown that this compound can be successfully incorporated into these materials []. This finding suggests potential applications in areas like optical sensing and drug delivery.

Q7: Why is the removal of this compound from wastewater important?

A7: this compound, like many textile dyes, is a complex organic pollutant that can have detrimental effects on aquatic life and potentially human health if discharged untreated into water bodies [, , , , ]. Its removal is crucial to mitigate these risks.

Q8: What are some effective methods for removing this compound from wastewater?

A8: Numerous studies have investigated various methods for the removal of this compound from aqueous solutions, including:

- Adsorption: Utilizing materials like activated carbon derived from various sources such as coconut coir [], manioc husk [], orange peel [], peanut shell [], and Pterocladia capillacea [], as well as novel materials like magnetic gel composites based on sodium alginate [], and composites of sodium alginate with guar gum and iron coated activated alumina [].

- Advanced Oxidation Processes (AOPs): Employing techniques like UV/TiO2 photocatalysis [, ], ozone treatment [], and persulfate oxidation catalyzed by modified biochar [].

- Electrochemical Oxidation: Using techniques like electro-Fenton process [] and electrooxidation with Ti/IrO2/RuO2 anodes [].

- Micellar Enhanced Ultrafiltration (MEUF): Employing cationic surfactants to enhance the removal of this compound through ultrafiltration [].

- Biosorption: Utilizing natural materials like shrimp chitosan [], agave bagasse [], and heat-treated fungal biomass [] as eco-friendly adsorbents.

Q9: How does the pH of the solution affect the adsorption of this compound?

A9: The pH of the solution plays a crucial role in the adsorption process. Studies show that the adsorption of this compound is generally favored at lower pH values, with optimal removal often observed in the acidic range [, , , , ].

Q10: What is the role of organic carbon and calcium ions in the sorption of this compound onto natural sediment?

A10: Research on the sorption behavior of this compound onto natural sediment reveals that the presence of organic carbon and calcium ions can significantly influence the dye's adsorption []. The removal of organic carbon was found to decrease the sorption of the dye, suggesting that organic matter in the sediment plays a role in facilitating its adsorption. Conversely, the addition of calcium ions enhanced the sorption of this compound, highlighting the influence of ionic interactions on the adsorption process.

Q11: What are the environmental concerns associated with this compound?

A11: this compound, as a complex organic pollutant, raises environmental concerns due to its potential toxicity to aquatic life and persistence in the environment [, , , , ]. Its presence in water bodies can disrupt aquatic ecosystems and potentially pose risks to human health through the food chain.

Q12: How effective are advanced oxidation processes in degrading this compound?

A12: Advanced oxidation processes, particularly those involving UV/TiO2 photocatalysis [, ] and ozone treatment [], have shown promising results in degrading this compound. These processes generate highly reactive species like hydroxyl radicals that can effectively break down the complex dye molecules into simpler, less harmful substances.

Q13: Can biochar be used to catalyze the degradation of this compound?

A13: Research indicates that biochar, particularly when modified through acid treatment, can effectively catalyze the degradation of this compound in the presence of persulfate []. This method presents a promising approach for utilizing biochar as a sustainable catalyst for wastewater treatment.

Q14: What are some potential areas for future research on this compound?

A14: Further research on this compound could focus on:

Q15: What are the benefits of using computational chemistry and modeling in studying this compound?

A15: Computational chemistry and modeling [, , , ] can provide valuable insights into:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。